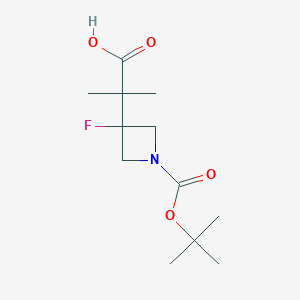
Se-phenyl 3-oxobutaneselenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Se-phenyl 3-oxobutaneselenoate can be synthesized through several methods. One common approach involves the reaction of phenylselenol with 3-oxobutanoic acid under controlled conditions. This reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Se-phenyl 3-oxobutaneselenoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to selenols or diselenides using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions where the phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols and diselenides.
Substitution: Various substituted selenoates depending on the substituent introduced.
Scientific Research Applications
Se-phenyl 3-oxobutaneselenoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Se-phenyl 3-oxobutaneselenoate involves its interaction with various molecular targets. It can act as an antioxidant by scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells. The compound’s selenol group plays a crucial role in these reactions by undergoing redox cycling between different oxidation states . Additionally, it can modulate enzyme activity by forming covalent bonds with cysteine residues in proteins .
Comparison with Similar Compounds
Similar Compounds
Benzeneselenol: A simpler organoselenium compound used in similar reduction reactions.
Diphenyl diselenide: Another organoselenium compound with applications in organic synthesis and antioxidant research.
Ebselen: A well-known organoselenium drug with antioxidant and anti-inflammatory properties.
Uniqueness
Se-phenyl 3-oxobutaneselenoate stands out due to its specific structure, which combines the reactivity of the selenoate group with the stability of the phenyl and oxobutane moieties. This unique combination allows for selective reactions and applications that may not be achievable with simpler organoselenium compounds .
Properties
Molecular Formula |
C10H10O2Se |
|---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
Se-phenyl 3-oxobutaneselenoate |
InChI |
InChI=1S/C10H10O2Se/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
VVFWLJPRUUETAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


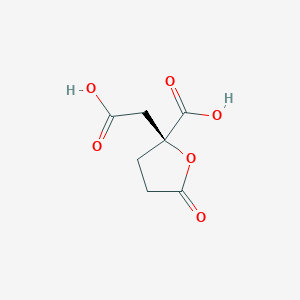
![2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12849051.png)
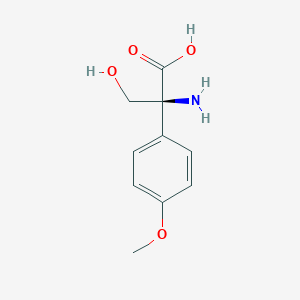

![Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12849070.png)
![7-Bromo-benzo[f][1,4]oxazepine-3,5-dione](/img/structure/B12849073.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12849075.png)
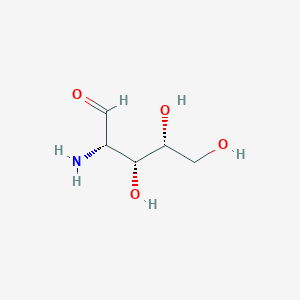
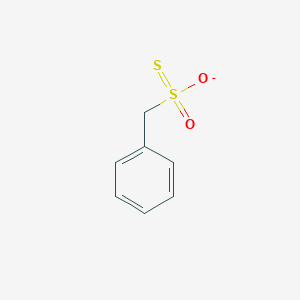
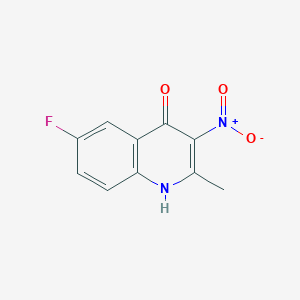
![3-[(Z)-N'-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide](/img/structure/B12849103.png)
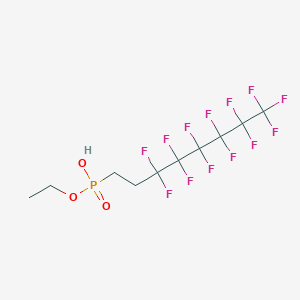
![3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12849118.png)
